3-amino-6-ethyl-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Description
3-amino-6-ethyl-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C21H19F4N3OS and its molecular weight is 437.46. The purity is usually 95%.
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Biological Activity
3-Amino-6-ethyl-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial and cytotoxic effects, as well as its mechanism of action.
- Molecular Formula : C21H19F4N3OS
- Molecular Weight : 437.5 g/mol
- CAS Number : 939888-76-3
Antimicrobial Activity
Research indicates that derivatives of thienoquinoline compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest a strong potential for antibacterial activity:
Compound | Target Bacteria | MIC (mM) |
---|---|---|
3-Amino-6-Ethyl... | Staphylococcus aureus | 0.25 - 1.0 |
Escherichia coli | 0.5 - 1.5 | |
Pseudomonas aeruginosa | 0.5 - 1.0 |
These values indicate that modifications in the structure of thienoquinolines can enhance their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Cytotoxic Activity
The cytotoxic effects of the compound have also been evaluated in vitro on various cancer cell lines. Notably, studies have shown that similar compounds can induce cell cycle arrest and apoptosis in cancer cells:
Cell Line | IC50 (µM) |
---|---|
KB (oral epidermoid carcinoma) | 2.0 - 9.0 |
LoVo/DX (colorectal adenocarcinoma) | 1.5 - 4.0 |
HL-60 (promyelocytic leukemia) | 1.0 - 3.0 |
The compound's ability to inhibit topoisomerase II has been linked to its cytotoxic effects, suggesting a mechanism involving DNA interaction and disruption of cellular processes .
The biological activity of this compound is believed to be influenced by its ability to interact with DNA and inhibit critical enzymes involved in cell division and replication:
- DNA Binding : The structural features allow it to intercalate into DNA strands.
- Topoisomerase Inhibition : It inhibits topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells.
- Cell Cycle Arrest : Induces G2/M phase arrest in various cancer cell lines, preventing further cell division.
Case Studies
Several studies have highlighted the effectiveness of similar thienoquinoline derivatives:
- Study on Antibacterial Activity : A series of thienoquinoline derivatives were synthesized and tested against MRSA strains, showing promising results with MIC values significantly lower than conventional antibiotics .
- Cytotoxicity Evaluation : In a comparative study, a derivative exhibited an IC50 value of 2.5 µM against the HL-60 cell line, demonstrating its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
3-amino-6-ethyl-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4N3OS/c1-2-10-3-8-14-13(9-10)16(21(23,24)25)15-17(26)18(30-20(15)28-14)19(29)27-12-6-4-11(22)5-7-12/h4-7,10H,2-3,8-9,26H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRWKASJWYJECO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)F)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F4N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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